molecular formula C12H12ClN3O B1464490 3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine CAS No. 1281718-61-3

3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine

Cat. No. B1464490
CAS RN: 1281718-61-3
M. Wt: 249.69 g/mol
InChI Key: RPQAKUPNCOBZNX-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine (3-Cl-NMP) is a novel compound that has been studied for its potential applications in various scientific research fields. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine has been studied for its potential applications in various scientific research fields. It has been used as a ligand in coordination chemistry, as an inhibitor of enzymes such as thymidylate synthase, and as a tool for studying the structure of enzymes. Additionally, it has been studied for its potential as a therapeutic agent for diseases such as cancer.

Advantages and Limitations for Lab Experiments

3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine has several advantages for lab experiments. For example, it is relatively easy to synthesize, is stable, and has a low toxicity. Additionally, it is relatively inexpensive and can be easily purified using column chromatography. However, there are also some limitations to using 3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine in lab experiments. For example, it is not very soluble in water and is not very stable in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects.

Future Directions

There are several potential future directions for 3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine research. For example, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in coordination chemistry and as a therapeutic agent for diseases such as cancer. Finally, further research could be done to improve its synthesis method and to develop new methods for purifying and stabilizing it.

properties

IUPAC Name

3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-5-3-2-4-9(10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQAKUPNCOBZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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